Saframycin S

Catalog No.
S542302
CAS No.
75425-66-0
M.F
C28H31N3O9
M. Wt
553.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saframycin S

CAS Number

75425-66-0

Product Name

Saframycin S

IUPAC Name

N-[[(1S,2S,10R,12S,13R)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide

Molecular Formula

C28H31N3O9

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C28H31N3O9/c1-10-21(33)13-7-15-20-19-14(22(34)11(2)26(40-6)24(19)36)8-16(30(20)4)28(38)31(15)17(9-29-27(37)12(3)32)18(13)23(35)25(10)39-5/h15-17,20,28,38H,7-9H2,1-6H3,(H,29,37)/t15-,16+,17-,20+,28-/m0/s1

InChI Key

FKBKETJRCKZDAM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC

Solubility

Soluble in DMSO

Synonyms

Saframycin S; Decyano-saframycin A;

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC

Description

The exact mass of the compound Saframycin S is 553.206 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saframycin S is a member of the saframycin family, which are naturally occurring antibiotics derived from the bacterium Micromonospora species. This compound is structurally characterized by a unique pentacyclic tetrahydroisoquinoline scaffold, which is crucial for its biological activity. Saframycin S is particularly noted for its reduced cyano group compared to its analogs, such as saframycin A, which enhances its solubility and stability in biological systems. The compound exhibits significant antitumor properties, making it a subject of interest in cancer research and drug development .

Saframycin S can undergo various chemical transformations. One notable reaction involves its treatment with acid, leading to hydrolysis of the nitrile functionality and the production of decyanosaframycin A. Additionally, saframycin S can react with sodium cyanide in aqueous medium, resulting in the formation of saframycin A. These reactions highlight the compound's reactivity and potential for modification, which can be leveraged in synthetic chemistry .

The biological activity of saframycin S is primarily linked to its ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells. It exhibits potent antiproliferative effects against various tumor cell lines at low concentrations. The mechanism of action involves the formation of an electrophilic iminium ion that alkylates guanine residues in double-stranded DNA, leading to cytotoxic effects . Furthermore, saframycin S has been shown to possess antibacterial properties, although its primary focus remains on antitumor applications.

The synthesis of saframycin S typically involves biosynthetic pathways catalyzed by nonribosomal peptide synthetases (NRPS). The gene cluster responsible for saframycin production has been characterized, revealing a complex assembly process that includes several enzymatic steps. For instance, the NRPS system utilizes dipeptidyl substrates to construct the saframycin scaffold through iterative Pictet-Spengler reactions and thioester reductions . Additionally, chemical synthesis methods have been explored to produce analogs and derivatives of saframycin S for further study and application.

Saframycin S has significant potential in medicinal chemistry due to its antitumor properties. It is primarily investigated for use in cancer therapies, particularly against resistant tumor types. Its unique structure allows for modifications that can enhance efficacy or reduce side effects. Moreover, ongoing research aims to explore its application in combinatorial biosynthesis to generate novel analogs with improved biological activities .

Studies on saframycin S have focused on its interactions with DNA and other biomolecules. The compound's ability to form stable complexes with DNA has been extensively documented, demonstrating its potential as a chemotherapeutic agent. Interaction studies also indicate that modifications to the saframycin structure can influence binding affinity and selectivity towards different DNA sequences . These insights are crucial for designing more effective derivatives with targeted therapeutic effects.

Saframycin S shares structural similarities with several other compounds within the tetrahydroisoquinoline family. Notable comparisons include:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Saframycin APentacyclic structure with cyano groupPotent antitumor antibioticMore potent than saframycin S
Ecteinascidin 743Similar core structureHighly potent antitumor drugIsolated from marine sources
NaphthyridinomycinTetrahydroisoquinoline derivativeAntibacterial propertiesDifferent mechanism of action
SafracinsRelated biosynthetic pathwayAntitumor activityVariability in side chain modifications

These compounds highlight the unique aspects of saframycin S while showcasing its relationship within a broader class of bioactive natural products. The variations in structural features and biological activities underscore the potential for developing targeted therapies based on these frameworks .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Exact Mass

553.206

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[[(1S,2S,10R,12S,13R)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide

Dates

Modify: 2024-02-18
1: Mikami Y, Yokoyama K, Tabeta H, Nakagaki K, Arai T. Saframycin S, a new saframycin group antibiotic. J Pharmacobiodyn. 1981 Apr;4(4):282-6. PubMed PMID: 7264873.
2: Arai T, Takahashi K, Ishiguro K, Yazawa K. Increased production of saframycin A and isolation of saframycin S. J Antibiot (Tokyo). 1980 Sep;33(9):951-60. PubMed PMID: 7440416.
3: Rao KE, Lown JW. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid. Chem Res Toxicol. 1990 May-Jun;3(3):262-7. PubMed PMID: 2131839.
4: Arai T. [Discovery and development of unknown potentialities of microorganisms with special reference to saframycin group antitumor antibiotics]. Gan To Kagaku Ryoho. 1984 Dec;11(12 Pt 2):2617-24. Japanese. PubMed PMID: 6508318.
5: Fukushima K, Yazawa K, Arai T. High performance liquid chromatography of saframycins, heterocyclic quinone antitumor antibiotics. J Antibiot (Tokyo). 1986 Nov;39(11):1602-4. PubMed PMID: 3793629.

Explore Compound Types